molecular formula C6H6BF3LiNO3 B3027811 Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate CAS No. 1393822-87-1

Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate

Cat. No. B3027811
CAS RN: 1393822-87-1
M. Wt: 214.9
InChI Key: KGSYKQIEEOWQPN-UHFFFAOYSA-N
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Description

Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate, also known as LiTFPB, is a lithium salt that is commonly used in scientific research. It is a highly soluble salt that is often used as a supporting electrolyte in electrochemical studies. LiTFPB has been shown to have a number of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Raman Spectral Studies and Glass Science

Raman spectroscopy has been applied to study borate glasses, indicating the method's usefulness in identifying structural groups within borates based on the Krogh-Moe hypothesis. This approach aids in understanding the structural modifications and cation effects on borate networks, which is relevant for materials involving similar lithium compounds (Meera & Ramakrishna, 1993).

Energy Storage and Lithium Recovery

Lithium's role as an essential element in modern energy production and storage devices, particularly in rechargeable batteries, highlights the importance of efficient lithium resource processing. This includes extraction and recovery from minerals, brine, and recycling of spent lithium-ion batteries. Such processes are critical for the sustainable exploitation of lithium and related compounds (Choubey et al., 2016).

Lithium Isotope Separation

Separation techniques for lithium isotopes, including chemical exchange systems and laser-based methods, are significant for large-scale production. These methodologies have applications in nuclear fusion technology and highlight the importance of lithium in advanced energy solutions (Symons, 1985).

Nanotechnology and Electrochemical Energy Storage

The investigation of lithium-containing NASICON-structured materials demonstrates the potential for high ionic conductivity, relevant for solid-state Li-ion conductors in electrochemical energy storage devices. This research area is crucial for the development of batteries with higher efficiency and safety profiles (Rossbach, Tietz, & Grieshammer, 2018).

Pyridine Functionalization in Organic Synthesis

The functionalization of pyridines, using methods such as directed metalation or halogen/metal exchange with lithium reagents, underscores the importance of lithium compounds in organic synthesis. This approach facilitates the regioselective modification of pyridine scaffolds, essential for developing pharmaceuticals and other nitrogen-containing organic compounds (Manolikakes et al., 2013).

properties

IUPAC Name

lithium;trihydroxy-[6-(trifluoromethyl)pyridin-2-yl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-2-1-3-5(11-4)7(12,13)14;/h1-3,12-14H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSYKQIEEOWQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC(=CC=C1)C(F)(F)F)(O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF3LiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1393822-87-1
Record name Borate(1-), trihydroxy[6-(trifluoromethyl)-2-pyridinyl]-, lithium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393822-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate
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